molecular formula C24H20N2O3 B3585564 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylbenzamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylbenzamide

Cat. No.: B3585564
M. Wt: 384.4 g/mol
InChI Key: DODKUXMTNNLRNA-UHFFFAOYSA-N
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Description

Compounds with a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety are generally aromatic heterocyclic compounds . They are imide derivatives of phthalic anhydrides .


Molecular Structure Analysis

The molecular structure of compounds with a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety generally consists of a two-ring system with two carbonyl groups and a nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on the specific compound. For example, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid has a molecular weight of 233.226 .

Mechanism of Action

The mechanism of action of these compounds is not clear and may vary depending on the specific compound and its application .

Safety and Hazards

The safety and hazards associated with these compounds can also vary greatly depending on the specific compound. For example, 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-14-12-15(2)21(16(3)13-14)25-22(27)17-8-10-18(11-9-17)26-23(28)19-6-4-5-7-20(19)24(26)29/h4-13H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODKUXMTNNLRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylbenzamide
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